Furo[3,2-d]pyrimidine-2,4-diol
Overview
Description
Furo[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound with the molecular formula C6H4N2O3 . It is a type of pyrimidine compound, which are known for their diverse biological potential .
Synthesis Analysis
The synthesis of furo[3,2-d]pyrimidine derivatives has been reported in various studies. For instance, one method involves the thermally initiated transformation of substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes in DMSO at 100 °C .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring fused with a furan ring . The molecular weight is 152.108 Da, and it has a density of 1.461g/cm3 .Chemical Reactions Analysis
This compound and its derivatives have been found to undergo various chemical reactions. For example, functionalized cyclopropanes can be rearranged thermally to form furo[3,2-d]pyrimidines .Scientific Research Applications
Synthesis and Chemical Properties
- Furo[3,2-d]pyrimidine-2,4-diol derivatives can be synthesized efficiently under catalyst-free conditions, making them accessible for various applications in chemical research (Li & Zhang, 2017).
- The reaction of pyrimidine-4,6-diol with nitroolefins in water at 90°C produces furo[2,3-d]pyrimidine derivatives, highlighting a simple and cost-effective method for their production (Li & Zhang, 2017).
Antitumor Activity
- Furo[3,2-d]pyrimidine derivatives have demonstrated promising antitumor activity. This includes amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines, which showed pronounced antitumor effects in vitro (Sirakanyan et al., 2019).
- Other research has shown that the antitumor activity of furo[3,2-d]pyrimidine derivatives may depend on the nature of the amine fragments, as revealed in a study of structure–activity relationships (Sirakanyan et al., 2019).
Application in Heterocyclic Chemistry
- This compound and its derivatives are used in the synthesis of various heterocyclic compounds, which are integral in medicinal chemistry and drug development (De Coen et al., 2015).
- The versatility of these compounds is highlighted by their use in the synthesis of novel heterocyclic systems such as furo[2–e]imidazo[1,2-c]pyrimidine and furo[2,3-e]pyrimido[1,2-c]pyrimidine (Sirakanyan et al., 2019).
Pharmacological Research
- Furo[3,2-d]pyrimidine derivatives have been studied for their potential in pharmacological applications, particularly as inhibitors of specific enzymes, showing promise in the development of new drugs (Gangjee et al., 2010).
- Their ability to inhibit various enzymes makes them valuable for research in developing treatments for diseases such as cancer and other conditions (Gangjee et al., 2010).
Mechanism of Action
Target of Action
Furo[3,2-d]pyrimidine-2,4-diol is a compound that has shown significant potential in the field of medicinal chemistry . The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The mode of action of this compound involves its interaction with protein kinases . By inhibiting these enzymes, this compound can control cellular signaling processes, thereby influencing cell growth and metabolism .
Biochemical Pathways
This compound affects the biochemical pathways associated with protein kinases . By inhibiting these enzymes, it can disrupt the normal signaling processes within cells, leading to changes in cell growth, differentiation, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein kinases . This can lead to changes in cell growth, differentiation, and metabolism . In addition, this compound has shown promising anticancer activity, suggesting that it may have potential as a therapeutic agent .
Future Directions
Biochemical Analysis
Biochemical Properties
Furo[3,2-d]pyrimidine-2,4-diol and its derivatives have shown promising anticancer activity by inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
This compound derivatives have demonstrated potent anti-proliferative activity against various cell lines . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting protein kinases . For instance, a derivative of this compound exhibited selective and potent inhibitory activity against GSK-3b, a protein kinase .
Metabolic Pathways
Pyrimidine derivatives are known to play vital roles in various biological procedures and in cancer pathogenesis .
Properties
IUPAC Name |
1H-furo[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICIOHAOMRQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468642 | |
Record name | Furo[3,2-d]pyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-06-3 | |
Record name | Furo[3,2-d]pyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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